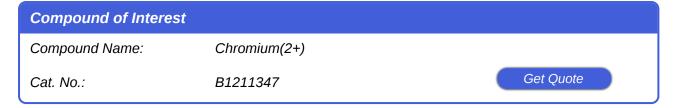


redox potential of the Cr(II)/Cr(III) couple in aqueous solution

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An In-Depth Technical Guide to the Redox Potential of the Cr(II)/Cr(III) Couple in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of the chromium(II)/chromium(III) redox couple in aqueous solutions. It covers the standard redox potential, the influence of environmental factors such as pH and ligand coordination, and detailed experimental protocols for its measurement.

Introduction to the Cr(II)/Cr(III) Redox Couple

The Cr(II)/Cr(III) redox couple is a fundamental system in transition metal chemistry. The interconversion between the d⁴ Cr(II) and d³ Cr(III) electronic configurations involves a single electron transfer, making it a subject of interest in various fields, including catalysis, inorganic synthesis, and redox flow batteries.[1][2] The most stable and important oxidation states for chromium in aqueous media are typically Cr(II) and Cr(III).[3] Cr(III) is generally green, while Cr(II) is known for its characteristic bright blue color in aqueous solutions.[3] A key characteristic of the Cr(II) ion is its high reducing power; it is readily oxidized, even by the protons in water to evolve hydrogen gas, making its solutions unstable if not properly handled.



Redox Potential and Influencing Factors

The tendency of a species to be reduced is quantified by its reduction potential, measured in volts (V). The Nernst equation describes how this potential varies with the concentration (or more accurately, activity) of the involved species.

Standard Reduction Potential (E°)

The standard reduction potential is measured under standard conditions (298 K, 1 atm pressure, and 1.0 mol dm⁻³ concentration of all aqueous species). For the Cr(II)/Cr(III) couple, the reaction is:

$$Cr^{3+}(aq) + e^{-} \rightleftharpoons Cr^{2+}(aq)$$

The standard reduction potential for this half-reaction is approximately -0.41 V to -0.424 V versus the Standard Hydrogen Electrode (SHE).[4][5] This negative value indicates that Cr(II) is a strong reducing agent and is easily oxidized to Cr(III) under standard conditions.

Influence of pH

The pH of the aqueous solution has a profound effect on the redox potential, primarily by altering the chemical species of Cr(III).[6]

- Acidic Conditions (pH 0-4): In strongly acidic solutions, Cr(III) exists predominantly as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[7][8] The redox potential is closest to the standard value in this range.
- Mildly Acidic to Neutral Conditions (pH 4-6): As the pH increases, the aqua complex undergoes hydrolysis to form hydroxo species such as [Cr(H₂O)₅(OH)]²⁺ and [Cr(H₂O)₄(OH)₂]⁺.[7]
- Alkaline Conditions (pH > 6): At higher pH levels, Cr(III) precipitates as chromium(III) hydroxide, Cr(OH)₃(s).[7]

These changes in speciation affect the concentration of the electroactive Cr(III) species, thereby shifting the equilibrium and the measured potential according to the Nernst equation. The formation of more stable hydroxo complexes or the precipitation of Cr(OH)₃ effectively



lowers the concentration of free Cr³⁺, making the reduction to Cr²⁺ more difficult and shifting the redox potential to more negative values.

Influence of Ligands

The coordination of ligands to the chromium ions can dramatically alter the redox potential by selectively stabilizing one oxidation state over the other.

For example, ethylenediaminetetra-acetate (EDTA) forms a very stable complex with Cr(III). This strong coordination stabilizes the +3 oxidation state, making its reduction to Cr(II) significantly more difficult. This results in a much more negative redox potential for the Cr(III)-EDTA/Cr(II)-EDTA couple, which has been reported at -1.24 V versus the Saturated Calomel Electrode (SCE).[1] Studies involving picolinate ligands have also shown that the electrochemical behavior and reaction rates of chromium complexes can be modulated by proton-coupled electron transfer (PCET) reactions, highlighting the intricate relationship between ligand identity, pH, and redox potential.[9]

Quantitative Data Summary

The following table summarizes the redox potential of the Cr(II)/Cr(III) couple under various conditions.



Redox Couple	E°' (Volts)	Reference Electrode	Conditions	Citation(s)
$Cr^{3+} + e^- \rightleftharpoons Cr^{2+}$	-0.41	SHE	Standard Conditions (aqueous)	[3][5]
$Cr^{3+} + e^- \rightleftharpoons Cr^{2+}$	-0.424	SHE	Standard Conditions (aqueous)	[4]
Cr(III)-EDTA + e ⁻	-1.24	SCE	Aqueous solution with EDTA ligand	[1]
$Cr^{3+} + 3e^{-} \rightleftharpoons$ Cr(s)	-0.74	SHE	Standard Conditions (aqueous)	[5][10]
$Cr^{2+} + 2e^{-} \rightleftharpoons$ $Cr(s)$	-0.90	SHE	Standard Conditions (aqueous)	[4]

Experimental Protocols for Measuring Redox Potential

Accurate determination of the redox potential requires careful experimental design, particularly given the sensitivity of Cr(II) to air oxidation. The two most common techniques are potentiometry and cyclic voltammetry.

Potentiometry

Potentiometry directly measures the potential difference between two electrodes in an electrochemical cell under conditions of essentially zero current flow.[11]

Methodology:

• Solution Preparation: Prepare a solution containing known concentrations of both Cr(II) and Cr(III) ions in a suitable aqueous electrolyte (e.g., 1 M HClO₄ to maintain an acidic environment and prevent hydrolysis). The Cr(II) solution can be generated in-situ by reducing



a Cr(III) solution with zinc amalgam in an oxygen-free environment.[3] All solutions must be rigorously deoxygenated by bubbling with an inert gas like argon or nitrogen.

- Electrochemical Cell Setup:
 - Working Electrode: An inert electrode, typically a platinum (Pt) wire or foil, which is sensitive to the potential of the redox couple.[12][13]
 - Reference Electrode: A standard reference electrode with a stable, known potential, such as a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.
 [12][14]
 - Salt Bridge: To connect the two half-cells and prevent mixing of the solutions while allowing ion flow.
- Measurement:
 - Immerse the platinum working electrode and the reference electrode (via a salt bridge) into the deoxygenated Cr(II)/Cr(III) solution.
 - Maintain an inert atmosphere over the solution throughout the measurement.
 - Connect the electrodes to a high-impedance voltmeter or potentiometer to measure the potential difference (E_cell).[11][14]
- Calculation: The potential of the Cr(II)/Cr(III) couple versus the reference electrode is the
 measured E_cell. To report it against the Standard Hydrogen Electrode (SHE), a correction
 must be applied based on the known potential of the reference electrode (e.g., E_SHE =
 E_measured + E_ref).[14]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electroanalytical technique used to study redox processes by measuring the current response as the potential is swept linearly in a cyclic manner.[15][16]

Methodology:

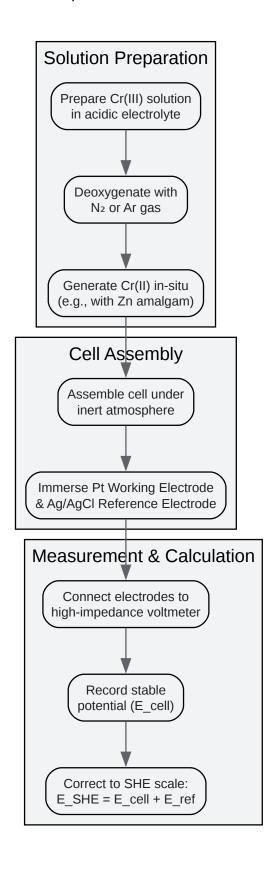


- Solution Preparation: Prepare a deoxygenated solution of either Cr(III) or Cr(II) in a supporting electrolyte (e.g., 1 M KCl).
- Electrochemical Cell Setup: A three-electrode system is used:[16]
 - Working Electrode: A small, inert electrode such as glassy carbon, platinum, or a hanging mercury drop.
 - Reference Electrode: A standard reference electrode (e.g., Ag/AgCl).
 - Counter (or Auxiliary) Electrode: A platinum wire or graphite rod that completes the electrical circuit.
- Measurement:
 - Immerse the three electrodes in the analyte solution.
 - Use a potentiostat to apply a linear potential sweep, starting from a potential where no reaction occurs, scanning past the redox potential, and then reversing the scan direction.
 [15]
 - The instrument records the resulting current at the working electrode versus the applied potential, producing a cyclic voltammogram.
- Data Interpretation:
 - The voltammogram will show a cathodic peak (reduction of Cr(III) to Cr(II)) and an anodic peak (oxidation of Cr(II) to Cr(III)).[15]
 - The formal redox potential (E°') can be estimated as the average of the cathodic peak potential (E_pc) and the anodic peak potential (E_pa): E°' ≈ (E_pa + E_pc) / 2
 - The separation between the peak potentials (ΔE_p = E_pa E_pc) provides information about the kinetics of the electron transfer. For a reversible one-electron process, ΔE_p is theoretically 57 mV.[15]

Visualizations



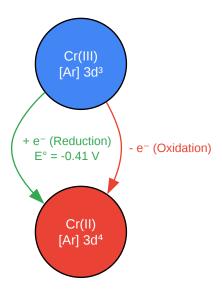
The following diagrams illustrate the experimental workflow for potentiometric measurement and the fundamental electron transfer process.





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Caption: Experimental workflow for potentiometric measurement of redox potential.



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Caption: Electron transfer process for the Cr(II)/Cr(III) redox couple.

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